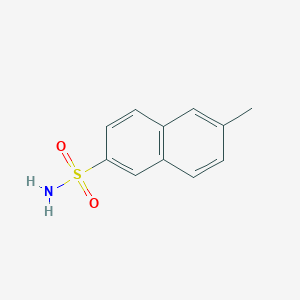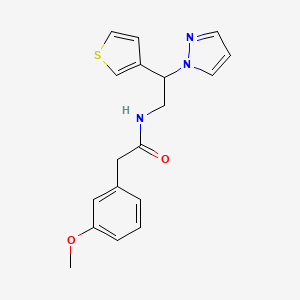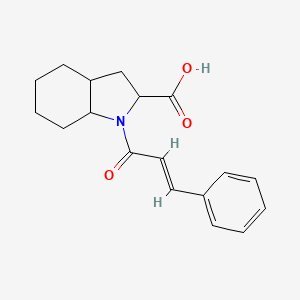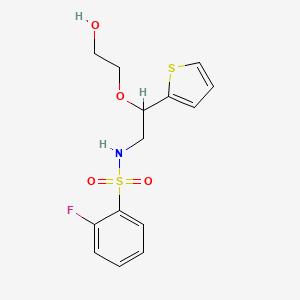![molecular formula C22H21N7O B2895395 3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one CAS No. 2380184-81-4](/img/structure/B2895395.png)
3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one” is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials . The synthesis process was catalyzed by magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that similar compounds have shown inhibitory activity against receptor tyrosine kinase . They have also shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Future Directions
properties
IUPAC Name |
3-methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-27-21(30)17-6-2-3-7-19(17)24-22(27)29-13-11-28(12-14-29)20-9-8-18(25-26-20)16-5-4-10-23-15-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQAYZWSBHAPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)
